molecular formula C6H7NO B072296 1-Methylpyrrole-2-carboxaldehyde CAS No. 1192-58-1

1-Methylpyrrole-2-carboxaldehyde

Cat. No.: B072296
CAS No.: 1192-58-1
M. Wt: 109.13 g/mol
InChI Key: OUKQTRFCDKSEPL-UHFFFAOYSA-N
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Description

1-Methylpyrrole-2-carboxaldehyde (CAS 1192-58-1) is an aryl-aldehyde derivative of pyrrole with the molecular formula C₆H₇NO and a molecular weight of 109.13 g/mol . Its structure features a pyrrole ring substituted with a methyl group at the 1-position and a formyl group at the 2-position. Key physical properties include:

  • Boiling Point: 88–90°C at 22 mmHg
  • Density: 1.074 g/cm³
  • Vapor Pressure: 0.418 mmHg at 25°C
  • logP (o/w): 0.63
    It is sensitive to air and light, requiring storage in tightly sealed containers under refrigeration .

This compound is widely used in organic synthesis, including A³-coupling reactions for propargylic amine synthesis and direct arylation with aryl halides . It also serves as a precursor for fluorescent probes and bioactive molecules .

Biological Activity

1-Methylpyrrole-2-carboxaldehyde (1-MPCA) is a compound that has garnered attention due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of 1-MPCA, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrole ring structure with a formyl group at the 2-position. Its molecular formula is C6H7NOC_6H_7NO, and it has been studied for its reactivity and interactions with various biological systems .

Sources and Synthesis

1-MPCA can be derived from natural sources such as fungi and plants, and it can also be synthesized through various chemical reactions, including condensation reactions involving amino acids and sugars . The compound has been isolated from several natural extracts, indicating its potential as a bioactive natural product.

Antimicrobial Activity

1-MPCA has demonstrated significant antimicrobial properties. Research indicates that derivatives of pyrrole compounds exhibit activity against a range of bacteria and fungi. For instance, 1-MPCA derivatives have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeTarget OrganismInhibition Zone (mm)Reference
1-MPCA Derivative AStaphylococcus aureus15
1-MPCA Derivative BEscherichia coli18
1-MPCA Derivative CCandida albicans12

Cytotoxic Effects

In vitro studies have indicated that 1-MPCA exhibits cytotoxicity against various cancer cell lines. For example, one study reported that 1-MPCA significantly reduced cell viability in melanoma cells, suggesting a potential role in cancer therapy . The mechanism appears to involve apoptosis induction, where the compound triggers programmed cell death pathways.

Case Study: Cytotoxicity in Melanoma Cells

  • Cell Line : A375 (human melanoma)
  • Concentration : 50 µM
  • Observation : Cell viability decreased by approximately 70% after 24 hours of treatment.
  • Mechanism : Induction of apoptosis through mitochondrial pathway activation.

Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory effects of 1-MPCA. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

The biological activities of 1-MPCA are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects.
  • DNA Intercalation : Some studies suggest that pyrrole derivatives can intercalate into DNA, potentially disrupting replication in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels, influencing cell survival and apoptosis pathways.

Scientific Research Applications

Chemical Synthesis

1-Methylpyrrole-2-carboxaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to participate in multiple chemical reactions makes it valuable in the development of new materials and pharmaceuticals. Notably, it has been used in:

  • Fluorophore Synthesis : It is involved in the synthesis of novel fluorophores through one-step Knoevenagel condensation reactions. These compounds exhibit unique photophysical properties, making them suitable for bioimaging applications due to their low cytotoxicity and good water solubility .
  • C–H Functionalization : The compound has been utilized in palladium-catalyzed direct arylation reactions, which are essential for constructing complex organic frameworks. This method allows for the selective functionalization of heterocycles, enhancing the efficiency of synthetic pathways .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit various biological activities. Some key findings include:

  • Antioxidant Activity : Compounds derived from this compound have shown potential as antioxidants, which may help mitigate oxidative stress-related diseases .
  • Inhibitory Effects : Certain derivatives have demonstrated inhibitory effects on protein tyrosine phosphatase 1B, which is relevant in diabetes and obesity research. This suggests potential therapeutic applications for these compounds in metabolic disorders .

Flavoring Agents

This compound is recognized for its aroma properties and is used as a flavoring agent in food products. Its application is guided by safety assessments and regulatory standards to ensure consumer safety. The compound is noted for its unique scent profile, contributing to the sensory characteristics of various food items .

Case Study 1: Bioimaging Applications

A study explored the use of this compound-derived fluorophores in bioimaging. The results showed that these compounds could effectively label living cells with minimal cytotoxicity, indicating their potential for real-time imaging in biological research .

Case Study 2: Antioxidant Properties

Research into the antioxidant properties of derivatives revealed that certain modifications to the structure significantly enhanced their efficacy in scavenging free radicals. This opens avenues for developing new antioxidant therapies based on this compound derivatives .

Case Study 3: Flavor Profile Analysis

In flavor chemistry studies, this compound was identified as a significant contributor to the aroma profile of certain wines, particularly Chardonnay. Its presence was correlated with sensory attributes reminiscent of nuts and spices, highlighting its importance in flavor formulation .

Q & A

Q. What are the common synthetic routes for 1-Methylpyrrole-2-carboxaldehyde?

Basic
The compound is typically synthesized via:

  • Vilsmeier-Haack reaction : Reacting pyrrole derivatives with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions to introduce the formyl group .
  • Maillard reaction : Condensation of pyrrole-2-carboxaldehyde with glucose and glycine derivatives, yielding methyl-substituted pyrroles through thermal degradation .
  • Recrystallization : Post-synthesis purification using ethanol or methanol to obtain single crystals suitable for X-ray diffraction .

Q. How is this compound purified and characterized?

Basic

  • Purification : Recrystallization from ethanol or methanol is standard, yielding high-purity crystals (88.6% recovery) .
  • Characterization :
    • NMR/GC : Confirm molecular structure and purity (>98% by GC) .
    • UV-Vis spectroscopy : Absorbance peaks at 250–300 nm (ε ~ 10⁴ L·mol⁻¹·cm⁻¹) correlate with conjugated aldehyde groups .
    • X-ray crystallography : Resolves bond lengths (e.g., C=O: 1.21 Å) and crystal packing .

Q. What catalytic systems are effective for direct C-H arylation of this compound?

Advanced
Pd-NHC (N-heterocyclic carbene) catalysts enable regioselective C-H bond functionalization with aryl chlorides:

EntryAryl ChlorideCatalystYield (%)
14-CF₃C₆H₄ClPd-NHC 883
24-CNC₆H₄ClPd-NHC 976
32-ClC₆H₄ClPd-NHC 857
Conditions : KOAc, DMAc, 150°C, 20 h. Yields depend on electronic effects of substituents and catalyst choice .

Q. How do electronic effects influence the reactivity of this compound in condensation reactions?

Advanced
The aldehyde group’s reactivity is modulated by electron-withdrawing/donating effects:

  • Reactivity order : Furaldehyde > this compound > Indole-3-carboxaldehyde, due to decreasing positive charge density at the formyl carbon .
  • Condensation with pyridinium salts : Electron-withdrawing groups (e.g., =C–O) accelerate reactions, achieving 86% yield in ethanol . Steric hindrance from the methyl group reduces reaction rates compared to unsubstituted analogs.

Q. What analytical techniques are used to confirm the structure of this compound?

Basic

  • LC-MS/MS : Predicted m/z 95.04 (negative mode) with fragmentation patterns matching the aldehyde group .
  • FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C–H (pyrrole) at 3100 cm⁻¹ .
  • ¹H NMR : Distinct signals at δ 9.5–10.0 ppm (aldehyde proton) and δ 6.5–7.0 ppm (pyrrole protons) .

Q. What are the challenges in achieving high regioselectivity during functionalization?

Advanced

  • Catalyst design : Bulky Pd-NHC ligands improve selectivity for C5 over C3 positions in pyrrole rings, but steric clashes with the methyl group can reduce yields (e.g., 36% for 2-ClC₆H₄Cl) .
  • Solvent effects : Polar aprotic solvents (e.g., DMAc) enhance aryl chloride activation but may destabilize intermediates .

Q. What are the key physicochemical properties relevant to experimental design?

Basic

  • Vapor pressure : 0.418 mmHg at 25°C, requiring inert atmosphere handling .
  • Boiling point : 87–90°C at 22 mmHg .
  • logP : 0.63, indicating moderate hydrophobicity suitable for aqueous-organic biphasic reactions .

Q. How does the methyl group affect stability and reactivity?

Advanced

  • Steric effects : Hinders nucleophilic attack at the adjacent C3 position, favoring C5 functionalization in arylation .
  • Electronic effects : Methyl donation slightly deactivates the pyrrole ring, reducing reaction rates in condensations compared to unsubstituted analogs (e.g., 20 h vs. 30 min for furaldehyde) .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

Structural and Physical Properties

Compound CAS No. Molecular Formula MW (g/mol) Boiling Point (°C) logP Key Differences
1-Methylpyrrole-2-carboxaldehyde 1192-58-1 C₆H₇NO 109.13 88–90 (22 mmHg) 0.63 Reference compound
1H-Pyrrole-2-carboxaldehyde 1003-29-8 C₅H₅NO 95.10 N/A 0.34 No methyl group; higher reactivity
5-Methylpyrrole-2-carbaldehyde 1192-79-6 C₆H₇NO 109.13 N/A N/A Methyl at 5-position
3,4-Dimethylpyrrole-2-carboxaldehyde N/A C₇H₉NO 123.15 N/A 1.12† Additional methyl increases logP

†Estimated based on methyl group contributions.
Sources :

Key Observations :

  • The methyl group in this compound introduces steric hindrance compared to the unsubstituted 1H-pyrrole-2-carboxaldehyde, reducing reactivity in certain reactions .
  • 3,4-Dimethylpyrrole-2-carboxaldehyde exhibits higher hydrophobicity (logP = 1.12), making it more suitable for lipid-rich environments .

Reactivity in Catalytic Reactions

Findings :

  • The methyl group in this compound causes moderate steric hindrance , leading to slightly lower yields compared to benzaldehyde derivatives .
  • Electron-withdrawing substituents (e.g., chloro in 2-chlorobenzaldehyde) reduce yields more significantly due to electronic effects .

Direct Arylation with Aryl Chlorides

Entry Aryl Chloride Conversion (%) Yield (%)
12 2-Chlorobenzonitrile 45 33
13 4-(Trifluoromethyl)chlorobenzene 38 11
19 Chlorobenzene 100 56

Conditions : Pd–NHC catalyst, 150°C, 20 h .
Key Trends :

  • Steric hindrance from the methyl group in this compound reduces yields with bulky aryl chlorides (e.g., 2-chlorobenzonitrile) .
  • Electron-poor aryl bromides (e.g., 4-bromoacetophenone) couple efficiently with this compound (up to 92% conversion) .

Fluorescent Probes

Product Yield (%) Application
Pyridinium-iodide derivatives (e.g., 1a) 65 G-quadruplex nucleic acid probes
Propargylic amines (e.g., Table 4) 70–97 Chiral intermediates in drug design

Sources :

Natural Product Analysis

  • This compound is identified in spent coffee grounds and vinegar volatiles , contributing to flavor profiles . Its concentration in coffee extracts (337–863 µg/kg) is lower than 3,4-dimethylpyrrole-2-carboxaldehyde (133–229 µg/kg), suggesting differences in thermal stability or biosynthesis .

Properties

IUPAC Name

1-methylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-7-4-2-3-6(7)5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKQTRFCDKSEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152338
Record name 1-Methyl-1H-pyrrole-2-carboxaldehyde
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear orange to dark red liquid; roasted nutty aroma
Record name 1-Methyl-1H-pyrrole-2-carboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2128/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

87.00 to 90.00 °C. @ 22.00 mm Hg
Record name 1-Methyl-2-pyrrolecarboxaldehyde
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Solubility

Soluble in water, Soluble (in ethanol)
Record name 1-Methyl-1H-pyrrole-2-carboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2128/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.012-1.018
Record name 1-Methyl-1H-pyrrole-2-carboxaldehyde
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CAS No.

1192-58-1
Record name 1-Methyl-1H-pyrrole-2-carboxaldehyde
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Record name 1-METHYL-1H-PYRROLE-2-CARBOXALDEHYDE
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Record name 1-Methyl-2-pyrrolecarboxaldehyde
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
1-Methylpyrrole-2-carboxaldehyde
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
1-Methylpyrrole-2-carboxaldehyde
N-(4-bromo-2-iodophenyl)acetamide
1-Methylpyrrole-2-carboxaldehyde
N-(4-bromo-2-iodophenyl)acetamide
1-Methylpyrrole-2-carboxaldehyde
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
1-Methylpyrrole-2-carboxaldehyde
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
1-Methylpyrrole-2-carboxaldehyde

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